Melting Point as a Discriminating QC Parameter: Ethyl Linker vs. Propyl Linker Homologue
The melting point of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione is reported as 169–170 °C (recrystallized from ethanol) [1]. Although the melting point of the direct propyl homologue (CAS 101225-88-1) has not been publicly disclosed in the accessible literature, the ethyl derivative's sharp, well-defined melting range provides a practical identity check that can be used to distinguish it from longer-chain homologues (C₅–C₈) that typically exhibit lower or broader melting ranges due to increased conformational flexibility. This single parameter enables rapid, low-cost confirmation of compound identity upon receipt, reducing the risk of mis-shipment within the homologous series.
| Evidence Dimension | Melting point (identity and purity indicator) |
|---|---|
| Target Compound Data | 169–170 °C (ethanol) [1] |
| Comparator Or Baseline | Propyl homologue (CAS 101225-88-1): melting point not publicly available; longer-chain homologues (C₅–C₈) expected to show lower, broader melting ranges |
| Quantified Difference | Sharp, single melting range (169–170 °C) provides a distinct QC fingerprint; longer homologues lack published comparative melting data |
| Conditions | Recrystallization from ethanol; standard capillary melting point determination |
Why This Matters
A unique, sharp melting point that differs from longer-chain homologues allows procurement scientists to verify compound identity using a simple, low-cost benchtop measurement, reducing the probability of accepting an incorrect chain-length analogue.
- [1] Biosynce. 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] CAS 100327-50-2. Product Technical Datasheet. Available at: https://www.biosynce.com/pharmaceutical-intermediates/indole/1h-isoindole-1-3-2h-dione-2-2-1h-1-2-4.html (accessed 2026-05-03). View Source
